molecular formula C7H4ClN3O B12345836 6-chloro-4aH-pyrido[2,3-b]pyrazin-2-one

6-chloro-4aH-pyrido[2,3-b]pyrazin-2-one

Cat. No.: B12345836
M. Wt: 181.58 g/mol
InChI Key: ZMNXUZILODDGRF-UHFFFAOYSA-N
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Description

6-chloro-4aH-pyrido[2,3-b]pyrazin-2-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring with a chlorine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4aH-pyrido[2,3-b]pyrazin-2-one typically involves multicomponent reactions. One common method includes the reaction of 2-chloropyridine with hydrazine hydrate under reflux conditions to form the pyrazine ring. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4aH-pyrido[2,3-b]pyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-4aH-pyrido[2,3-b]pyrazin-2-one has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 6-chloro-4aH-pyrido[2,3-b]pyrazin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4aH-pyrido[2,3-b]pyrazin-2-one is unique due to the presence of the chlorine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

6-chloro-4aH-pyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C7H4ClN3O/c8-5-2-1-4-7(11-5)9-3-6(12)10-4/h1-3,7H

InChI Key

ZMNXUZILODDGRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2C1=NC(=O)C=N2)Cl

Origin of Product

United States

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